Trimethylstyrene
Description
Contextualization of Styrenic Monomers in Contemporary Chemical Research
Styrenic monomers, characterized by a vinyl group attached to a benzene (B151609) ring, are fundamental building blocks in polymer science. The parent monomer, styrene (B11656), is polymerized on a massive scale to produce polystyrene, a widely used thermoplastic. However, contemporary research has increasingly focused on substituted styrenic monomers, where functional groups are introduced onto the phenyl ring. This strategic modification allows for the fine-tuning of polymer properties, leading to materials with enhanced thermal stability, specific mechanical characteristics, and novel functionalities. The ability to precisely control polymer architecture and properties through the use of functionalized styrenic monomers is a key driver of innovation in materials science, with applications in sectors such as medicine, electronics, and advanced packaging.
Rationale for Focused Investigation on Trimethylstyrene Isomers and Derivatives
Among the various substituted styrenics, this compound (TMS) isomers have garnered significant attention from the research community. The three methyl groups on the phenyl ring introduce considerable steric hindrance, which profoundly influences the polymerization behavior and the properties of the resulting polymer. The investigation into TMS isomers and their derivatives is driven by several key factors:
Enhanced Thermal Properties: The bulky trimethylphenyl groups restrict the rotational freedom of the polymer backbone, leading to a significant increase in the glass transition temperature (Tg) compared to polystyrene. This enhanced thermal stability makes poly(this compound) a candidate for applications requiring robust materials.
Controlled Polymerization: The steric bulk of the methyl groups, particularly in the 2,4,6-trimethylstyrene (B1346984) isomer, can suppress side reactions during polymerization, allowing for greater control over the polymer architecture. This is particularly advantageous in living polymerization techniques, where well-defined polymers with low polydispersity are desired.
Platform for Functional Materials: The this compound scaffold serves as a versatile platform for the synthesis of a wide range of functional polymers. The aromatic ring can be further functionalized to introduce specific chemical moieties, leading to materials with tailored properties for applications such as specialized coatings, high-performance adhesives, and durable elastomers.
Scope and Research Trajectories of this compound Studies in Modern Organic and Polymer Science
Current research on this compound is multifaceted, encompassing fundamental studies of polymerization mechanisms and the development of novel materials with specific functionalities. Key research trajectories include:
Controlled Polymerization Techniques: A significant area of focus is the application of controlled polymerization methods, such as anionic and cationic polymerization, to synthesize well-defined poly(this compound) architectures. scispace.comresearchgate.net Researchers are exploring the influence of reaction conditions, initiators, and solvents on the polymerization kinetics and the molecular characteristics of the resulting polymers.
Development of Functional Derivatives: Organic chemists are actively developing synthetic routes to novel this compound derivatives. This includes the introduction of functional groups onto the aromatic ring to create monomers for the synthesis of specialized polymers with applications in areas such as responsive materials and advanced composites.
The following table provides a summary of the key physical and chemical properties of 2,4,6-trimethylstyrene, the most extensively studied isomer.
| Property | Value |
| CAS Number | 769-25-5 |
| Molecular Formula | C₁₁H₁₄ |
| Molecular Weight | 146.23 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 209 °C |
| Density | 0.906 g/mL at 25 °C |
| Refractive Index | n20/D 1.532 |
Data sourced from various chemical suppliers and databases.
A pivotal characteristic of poly(2,4,6-trimethylstyrene) is its remarkably high glass transition temperature (Tg), a direct consequence of the steric hindrance imparted by the bulky trimethylphenyl groups. The table below compares the Tg of poly(2,4,6-trimethylstyrene) with that of polystyrene and another substituted polystyrene, highlighting the significant impact of the trimethyl substitution.
| Polymer | Glass Transition Temperature (Tg) |
| Polystyrene | ~100 °C |
| Poly(4-methylstyrene) | 97 °C |
| Poly(2,4,6-trimethylstyrene) | 162 °C sigmaaldrich.com |
This data underscores the rationale for investigating this compound as a monomer for high-temperature applications.
Research into the cationic polymerization of 2,4,6-trimethylstyrene has demonstrated the feasibility of achieving "truly living" polymerizations under certain conditions. researchgate.net With specific initiating systems, the propagating carbocations exhibit remarkable stability, allowing for the synthesis of polymers with precisely controlled molecular weights and very narrow molecular weight distributions. researchgate.net This level of control is crucial for the creation of advanced polymer architectures, such as block copolymers and star polymers.
The steric and electronic effects of the methyl groups also play a crucial role in the reactivity of the this compound monomer. The electron-donating nature of the methyl groups increases the electron density of the vinyl group, influencing its reactivity in polymerization reactions. However, the ortho-methyl groups can also exert a retarding effect on the reaction rate in cationic polymerization due to steric hindrance.
Structure
3D Structure
Properties
IUPAC Name |
3-methylbut-2-en-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9(2)10(3)11-7-5-4-6-8-11/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHJQCDAHYOPIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)C1=CC=CC=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227699 | |
| Record name | Trimethylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-57-3 | |
| Record name | (1,2-Dimethyl-1-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=769-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Trimethylstyrene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769573 | |
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| Record name | NSC245044 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245044 | |
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| Record name | Trimethylstyrene | |
| Source | EPA DSSTox | |
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Reactivity and Reaction Mechanisms of Trimethylstyrene
Electrophilic and Nucleophilic Addition Reactions to the Trimethylstyrene Vinyl Moiety
The vinyl group of this compound is susceptible to various addition reactions, including hydrofunctionalization and cycloadditions.
Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across the carbon-carbon double bond.
Hydroboration: Hydroboration, typically followed by oxidation, is a method for the anti-Markovnikov hydration of alkenes. Boron, being less electronegative than hydrogen, preferentially adds to the less substituted carbon of the double bond, which in styrene (B11656) derivatives is the terminal carbon uni-hamburg.demasterorganicchemistry.comredalyc.orgyoutube.com. For 2,4,6-trimethylstyrene (B1346984), the steric hindrance posed by the ortho-methyl groups can influence reaction rates and regioselectivity. While aluminum-catalyzed hydroboration with HBpin reportedly shows a negligible effect of steric demands on yield and regioselectivity for 2,4,6-trimethylstyrene ed.ac.uk, rhodium-catalyzed hydroboration studies indicate a significant drop in regioselectivity for this substrate (63%) compared to less hindered styrenes (95–97%) due to the destabilization of the planar benzylic intermediate rsc.org.
Table 1: Hydroboration of this compound
| Catalyst System | Boron Source | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|
| Al-catalyzed | HBpin | Not specified | Negligible effect of steric demands | ed.ac.uk |
Hydroamination: Hydroamination, the addition of an amine across a carbon-carbon double bond, is a valuable reaction for C-N bond formation. Triflic acid has been employed as a catalyst for the hydroamination of vinyl arenes. While studies on para-substituted styrenes show good yields (e.g., p-Me-styrene: 73%, p-tert-Bu-styrene: 81%) rsc.org, specific data for 2,4,6-trimethylstyrene in triflic acid-catalyzed hydroamination is not detailed in the provided literature. Copper(I) catalyzed hydroboration studies noted that 2,4,6-trimethylstyrene yielded lower product yields and required elevated temperatures, suggesting steric hindrance impacts its reactivity in such catalytic systems acs.org. The general mechanism often involves the alkene inserting into a metal-nitrogen bond, followed by protonolysis wikipedia.org.
These reactions introduce oxygen functionalities across the double bond.
Epoxidation: Epoxidation of this compound can be achieved using various catalytic systems. Manganese complexes, particularly those featuring the 1,4,7-trimethyl-1,4,7-triazacyclononane (TMTACN) ligand, are effective catalysts for styrene epoxidation using hydrogen peroxide qmul.ac.ukresearchgate.net. The addition of Lewis acids such as Sc(OTf)₃ or Fe(OTf)₃ can significantly enhance the catalytic activity and reduce reaction times qmul.ac.uk. Methylrhenium trioxide (MTO) also catalyzes the epoxidation of styrenes with H₂O₂, with the reaction rate for 2,4,6-trimethylstyrene found to be comparable to styrene, though approximately 3–4 times slower than 2,4-dimethylstyrene, indicating a role for steric factors researchgate.net. Electron-donating groups on the aromatic ring generally increase the reaction rate researchgate.net. Epoxidation reactions typically proceed with retention of stereochemistry researchgate.netoup.com.
Table 2: Epoxidation of this compound
| Catalyst System | Oxidant | Yield (%) | Conditions | Stereochemistry | Reference |
|---|---|---|---|---|---|
| Mn-TMTACN / Sc(OTf)₃ | H₂O₂ | Not specified | Fast reaction (e.g., 3 min) | Retention | qmul.ac.uk |
Dihydroxylation: The syn-dihydroxylation of alkenes, including this compound, can be accomplished using osmium tetroxide (OsO₄) in catalytic amounts with co-oxidants like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) sigmaaldrich.comwikipedia.orgwikipedia.orglibretexts.orgskku.edu. A metal-free dihydroxylation procedure using cyclobutane (B1203170) malonoyl peroxide has also been reported to yield the diol from 2,4,6-trimethylstyrene in 65% yield cardiff.ac.uk. Sharpless asymmetric dihydroxylation utilizes chiral quinine (B1679958) ligands to control the stereochemical outcome, allowing for the synthesis of enantiomerically enriched vicinal diols wikipedia.org.
Table 3: Dihydroxylation of this compound
| Reagent/Catalyst System | Co-oxidant | Yield (%) | Conditions | Stereochemistry | Reference |
|---|---|---|---|---|---|
| Cyclobutane malonoyl peroxide | N/A | 65 | Not specified | Not specified | cardiff.ac.uk |
While styrene derivatives can participate in Diels-Alder reactions as dienophiles, the electron-donating methyl groups in this compound render the vinyl group more electron-rich. This typically decreases its reactivity as a dienophile compared to electron-deficient styrenes, which are more prone to react with electron-rich dienes. Specific experimental data for this compound in Diels-Alder reactions was not found in the provided search results.
Electrophilic Aromatic Substitution on the this compound Ring System
The aromatic ring of this compound, activated by three methyl groups, is highly susceptible to electrophilic aromatic substitution (EAS). Methyl groups are known activators and ortho/para directors in EAS due to their electron-donating inductive and hyperconjugative effects libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com.
In 2,4,6-trimethylstyrene, the positions ortho and para to the vinyl group are already substituted with methyl groups. Consequently, electrophilic attack is directed to the positions ortho to the methyl groups. Due to the symmetry of the 2,4,6-trimethylstyrene molecule, all positions ortho to the methyl groups are equivalent. Therefore, regioselectivity is less of a concern for the ring substitution itself, with the primary influence of the methyl groups being the activation of the ring towards substitution. Specific experimental data detailing yields or regioselectivity for the halogenation of this compound was not found in the provided snippets.
Similar to halogenation, the methyl groups in this compound strongly activate the aromatic ring towards nitration and sulfonation. The high electron density at the ring positions ortho to the methyl groups facilitates attack by electrophiles such as the nitronium ion (NO₂⁺) or sulfur trioxide (SO₃). As with halogenation, the symmetrical substitution pattern means that electrophilic attack will occur at the positions ortho to the methyl groups. Specific experimental data regarding the yields or regioselectivity of nitration or sulfonation reactions on this compound were not found in the provided search results.
Compound List:
2,4,6-Trimethylstyrene
Styrene
4-Methylstyrene
Catalytic Transformations and Derivatizations of this compound
The vinyl group and the aromatic ring of this compound are amenable to various catalytic transformations, allowing for the synthesis of modified polymers and valuable functional monomers.
Olefin Metathesis of this compound Derivatives for Polymer Modification
Olefin metathesis is a powerful tool for carbon-carbon bond formation and is widely used in polymer chemistry for creating complex architectures beilstein-journals.orgresearchgate.net. While direct metathesis of simple styrene derivatives can be challenging, modified this compound derivatives can participate in these reactions. For instance, cross-metathesis reactions involving styrene and its derivatives have been reported, often yielding stilbene (B7821643) products researchgate.nethrpub.org. The efficiency of these reactions can be influenced by the steric bulk of the olefin and the catalyst used organic-chemistry.org. While specific examples of this compound derivatives in metathesis for polymer modification are less detailed in the provided search results, the general principle of using metathesis for polymer synthesis and modification is well-established rsc.orgnih.gov. For example, Grubbs catalysts are commonly employed in such transformations hrpub.orgnsf.gov.
Selective Hydrogenation of the this compound Vinyl Group in the Presence of the Aromatic Ring
Selective hydrogenation of the vinyl group in this compound, while preserving the aromatic ring, is a crucial transformation for producing saturated alkylbenzene derivatives. Various catalytic systems, particularly those based on palladium, have demonstrated high selectivity for such reactions mdpi.comoaepublish.comillinois.edu. Palladium on carbon (Pd/C) catalysts are noted for their ability to hydrogenate vinyl groups under mild conditions, achieving high conversions and selectivities mdpi.com. Research has shown that adjusting the type of Pd/C catalyst can optimize this process, offering a sustainable route for vinyl group transformation mdpi.com. Other transition metals like platinum and nickel are also known for their hydrogenation capabilities, though selectivity can vary depending on the specific catalyst and reaction conditions illinois.edu. For instance, platinum catalysts can hydrogenate double bonds but are not selective between double and triple C-C bonds, while palladium is less expensive and offers both hydrogenation and hydrogenolysis illinois.edu.
Table 1: Catalytic Hydrogenation of Vinyl Groups
| Catalyst System | Substrate Type | Target Transformation | Selectivity | Conditions (Example) | Reference |
| Pd/C | Vinyl derivatives | Hydrogenation of vinyl group | >99% | Room temp., 1 MPa H₂ | mdpi.com |
| Pd/C | Phenylacetylene | Selective hydrogenation to styrene | 92% | 393 K, 0.3 kPa C₈H₆, 30 kPa H₂ | oaepublish.com |
| PtO₂ | Various | Hydrogenation, Hydrogenolysis | Variable | Mild conditions | illinois.edu |
| Pd/C | Various | Hydrogenation, Hydrogenolysis | Variable | Mild conditions | illinois.edu |
Carbonylation and Hydroformylation of this compound for Functional Monomer Synthesis
Carbonylation and hydroformylation reactions are key methods for introducing carbonyl functionalities, leading to the synthesis of valuable monomers.
Carbonylation: Palladium-catalyzed carbonylation reactions are widely employed for the synthesis of carbonyl-containing molecules, including esters, aldehydes, ketones, and amides researchgate.netuni-regensburg.dedokumen.pubacs.org. In the context of styrene derivatives, palladium catalysts, often in combination with phosphine (B1218219) ligands, can facilitate the alkoxycarbonylation of olefins to produce α-arylpropionic esters researchgate.netscielo.br. These esters can then be hydrolyzed to α-arylpropionic acids, which are important intermediates, for example, in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) scielo.brrsc.org. Studies have explored various palladium complexes and ligands to optimize yield and regioselectivity in these processes researchgate.netuni-regensburg.de. For instance, CN-palladacycles stabilized with phosphines have shown effectiveness in the alkoxycarbonylation of styrene derivatives, yielding esters with good regioselectivity for branched products researchgate.net. Oxidative carbonylation using vanadyl catalysts has also been reported for styrene derivatives, leading to β-hydroxyketones and β-peroxidation products rsc.org.
Hydroformylation: Hydroformylation, or the oxo process, involves the addition of carbon monoxide (CO) and hydrogen (H₂) to alkenes to form aldehydes mt.com. This reaction is crucial for producing aldehydes, which serve as precursors for alcohols, amines, and carboxylic acids mt.com. Rhodium-based catalysts are highly active and selective for hydroformylation, often favoring the formation of linear aldehydes, although branched products can also be obtained depending on the catalyst and ligands used rsc.orgmt.comthieme-connect.commdpi.comdurham.ac.uknso-journal.org. For styrene derivatives, hydroformylation can yield both linear and branched aldehydes. For example, Rhodium single-atoms supported on CeO₂ have been used for the hydroformylation of styrene derivatives, producing linear aldehydes with high conversions thieme-connect.com. The regioselectivity (linear vs. branched) can be controlled by catalyst design and reaction conditions, with specific phosphine ligands playing a critical role in directing selectivity rsc.orgmdpi.comdurham.ac.ukresearchgate.net. For instance, certain diphosphite ligands can achieve high enantioselectivity in the hydroformylation of styrene, leading to chiral branched aldehydes useful in pharmaceutical synthesis rsc.org. The use of formaldehyde (B43269) as a syngas substitute has also been explored for highly linear-selective hydroformylation researchgate.net.
Table 2: Carbonylation and Hydroformylation of Styrene Derivatives
| Reaction Type | Catalyst System (Example) | Substrate Type (Example) | Product Type (Example) | Yield/Selectivity (Example) | Reference |
| Alkoxycarbonylation | CN-palladacycles with phosphines | Styrene derivatives | Esters | Moderate to excellent yields, high branched regioselectivity | researchgate.net |
| Oxidative Carbonylation | VO((acac)₂, VOCl₂ | Styrene derivatives | β-hydroxyketones, β-peroxidation products | 59-93% yields | rsc.org |
| Hydroformylation | Rh₁/M-PTA (M=alkali metal ion) | Styrene | Aldehydes | TOF of 1076 h⁻¹ | nso-journal.org |
| Hydroformylation | [Rh(COD)Cl]₂ with P(OAr)₃ ligands | Styrene | Branched aldehyde (2a) | 16-40% yield, b/l=8.0:1 to 6.6:1 | mdpi.com |
| Hydroformylation | Rh-BINAP, Rh-Xantphos | 1-Alkenes | Aldehydes | 95% yield, 98% n-regioselectivity | researchgate.net |
| Hydroformylation | Rh/BiPhePhos (9) | Crotonaldehyde acetal (B89532) | Aldehyde (28) | 90% yield, 96% chemoselectivity, 94% n-regioselectivity | rsc.org |
Compound List:
this compound
Styrene
2,4,6-Trimethylstyrene
α-Methylstyrene
β-Methylstyrene
Trans-stilbene
Cinnamic acids
Phenylacetylene
1-Octene
Crotonaldehyde ethylene (B1197577) acetal
Polymerization Science and Engineering of Trimethylstyrene
Homopolymerization of Trimethylstyrene
The synthesis of homopolymers from 2,4,6-trimethylstyrene (B1346984) has been explored through various ionic and radical pathways. The bulky nature of the monomer is a dominant factor in each method, profoundly influencing reaction kinetics, polymer structure, and the feasibility of achieving controlled polymer architectures.
Controlled Radical Polymerization of this compound (e.g., ATRP, RAFT, NMP)
Controlled radical polymerization (CRP) techniques, often termed living radical polymerization (LRP), are advanced methods designed to produce polymers with predetermined molecular weights, narrow molecular weight distributions, and specific end-group functionalities. sigmaaldrich.com These methods, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), rely on establishing a rapid dynamic equilibrium between a small number of active propagating radicals and a majority of dormant species. sigmaaldrich.com This equilibrium minimizes irreversible termination and transfer reactions that broaden the molecular weight distribution in conventional free-radical polymerization. sigmaaldrich.com
While widely applied to a range of vinyl monomers, the application of these techniques to the sterically hindered 2,4,6-trimethylstyrene is not extensively documented in the literature. However, controlled radical polymerization of sterically hindered monomers like TMS has been achieved using alternative methods, such as those involving organoboranes, which successfully yielded linear polymer products. researchgate.net
Kinetics and Thermodynamics of this compound Radical Polymerization
The thermodynamic feasibility of polymerization is governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For a polymerization to be favorable, ΔG must be negative. The process typically involves a negative enthalpy change (ΔH, exothermic) due to the conversion of a π-bond into a more stable σ-bond, and a negative entropy change (ΔS) due to the loss of translational freedom as monomers become part of a polymer chain.
Detailed kinetic parameters, such as the propagation rate constant (kₚ) for the radical polymerization of TMS, are not widely reported. However, it is known that stabilizers like 4-tert-butylcatechol (B165716) (TBC) are added to the monomer to inhibit unintended radical polymerization during storage by scavenging free radicals.
Thermodynamic Parameters for Polymerization
| Monomer | ΔHₚ (kcal/mol) |
|---|---|
| Styrene (B11656) | -16.7 |
| 2,4,6-Trimethylstyrene | -16.7 |
| α-Methylstyrene | -8.4 |
Control over Molecular Weight and Dispersity in Poly(this compound)
A key objective of controlled polymerization is to synthesize polymers with a predictable number-average molecular weight (Mₙ) and a low dispersity (Đ), also known as the polydispersity index (PDI). sigmaaldrich.com In an ideal living polymerization, all polymer chains are initiated simultaneously and grow at the same rate, leading to a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution (Đ ≈ 1). sigmaaldrich.comsigmaaldrich.com
In techniques like RAFT, control is achieved by selecting an appropriate chain transfer agent (CTA) for the specific monomer. sigmaaldrich.com The molecular weight can be predicted based on the ratio of consumed monomer to the amount of CTA used. sigmaaldrich.com Similarly, ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow distributions by using a transition metal catalyst to mediate the equilibrium between active and dormant chains. sigmaaldrich.comsigmaaldrich.com For example, studies on methyl methacrylate (B99206) polymerization via RAFT have produced polymers with molecular weights ranging from 2,600 to 125,000 g/mol while maintaining low dispersity values (Đ < 1.2). sigmaaldrich.com While specific data for the CRP of TMS is scarce, these principles outline the general strategy for achieving such control.
In contrast, well-controlled cationic polymerization of TMS has been successfully demonstrated, achieving very low dispersity values (Đ = 1.02–1.1), which showcases that precise control over the polymerization of this bulky monomer is indeed feasible under the right mechanistic pathway.
Principles of Molecular Weight Control in CRP
| Parameter | Method of Control | Expected Outcome |
|---|---|---|
| Molecular Weight (Mₙ) | Adjusting the initial molar ratio of monomer to initiator ([M]₀/[I]₀) or monomer to chain transfer agent ([M]₀/[CTA]₀). | Mₙ increases linearly with monomer conversion. |
| Dispersity (Đ) | Ensuring rapid initiation relative to propagation and maintaining a fast equilibrium between active and dormant species. | Values approaching 1.1 or lower. |
Anionic Polymerization of this compound: Mechanism and Stereoregulation
Anionic polymerization proceeds via nucleophilic attack of an initiator (like an organolithium compound) on a monomer, creating a propagating carbanionic center. libretexts.org This method is most effective for monomers with electron-withdrawing substituents that can stabilize the negative charge on the propagating species.
For 2,4,6-trimethylstyrene, anionic polymerization is not a commonly reported or favorable method. The three methyl groups on the phenyl ring are electron-donating, which destabilizes the carbanionic propagating center. Furthermore, the significant steric hindrance provided by the two ortho-methyl groups severely impedes the approach of the anionic initiator and the subsequent monomer additions to the growing chain end. These combined electronic and steric factors make the initiation and propagation steps of anionic polymerization highly unfavorable for TMS.
Cationic Polymerization of this compound: Initiator Systems and Chain Transfer
Cationic polymerization has been studied in detail for 2,4,6-trimethylstyrene and represents a highly effective method for producing well-defined homopolymers. researchgate.net The reaction is initiated by a Lewis acid co-initiator in conjunction with a suitable initiator that generates a carbocation.
A notable initiator system is 1-chloro-1-(2,4,6-trimethylphenyl)ethane paired with a Lewis acid like boron trichloride (B1173362) (BCl₃) or gallium trichloride (GaCl₃) in a solvent such as dichloromethane (B109758) (CH₂Cl₂) at low temperatures (e.g., -70 °C). researchgate.net
A key finding is that the significant steric hindrance from the ortho-methyl groups, which is detrimental in other polymerization methods, becomes advantageous in cationic polymerization. It effectively suppresses side reactions like indanic cyclization and chain-transfer, which typically limit molecular weight control in the cationic polymerization of other styrenic monomers. This suppression of side reactions allows for a "living" or "controlled" polymerization, characterized by a linear increase of molecular weight with conversion and the formation of polymers with exceptionally low dispersity (Đ = 1.02–1.1). researchgate.net
The kinetics of the living carbocationic polymerization of TMS have been investigated, yielding the absolute rate constant of propagation for ion pairs (kₚ±) of 1.4 × 10⁴ L mol⁻¹ s⁻¹ at -70 °C when using the BCl₃ initiating system. researchgate.net
Kinetic Data for Cationic Polymerization of 2,4,6-Trimethylstyrene
| Initiating System | Temperature (°C) | Rate Constant (kₚ±) | Dispersity (Đ) |
|---|---|---|---|
| 1-chloro-1-(2,4,6-trimethylphenyl)ethane/BCl₃ | -70 | 1.4 × 10⁴ L mol⁻¹ s⁻¹ | 1.02 - 1.1 |
Copolymerization of this compound with Diverse Monomers
The copolymerization of 2,4,6-trimethylstyrene with other monomers is significantly challenging due to its steric bulk and electronic properties. Research has shown that in copolymerizations with styrene using certain catalysts like Cp*TiCl₃, 2,4,6-trimethylstyrene exhibits negligible reactivity. This inhibition is attributed to the combined steric and inductive effects of its structure.
The monomer's reactivity can be quantified by its nucleophilicity (N) and electrophilicity (E) parameters. These values help in predicting its behavior in copolymerization. The ortho-methyl groups in TMS reduce its nucleophilicity compared to less hindered styrenic monomers, making it a less reactive comonomer.
Comparative Reactivity Parameters
| Monomer | Nucleophilicity (N) | Electrophilicity (E) |
|---|---|---|
| 2,4,6-Trimethylstyrene | 0.68 | 6.04 |
| Styrene | 0.68 | 9.6 |
| 4-Methylstyrene | 0.82 | N/A |
Data sourced from references researchgate.net.
The data shows that while the nucleophilicity of TMS is comparable to that of styrene, its electrophilicity is considerably lower. This reduced reactivity, primarily due to steric hindrance, makes it difficult for TMS to incorporate into growing polymer chains alongside other, more reactive monomers, often resulting in either no copolymerization or the formation of polymers with very low TMS content.
Determination of Reactivity Ratios for this compound in Binary Copolymer Systems
The copolymerization behavior of this compound (TMS) with other vinyl monomers is quantitatively described by its reactivity ratios. These ratios, denoted as r₁ (for TMS) and r₂ (for the comonomer), are crucial for predicting the composition of the resulting copolymer from a given monomer feed, understanding the monomer sequence distribution, and controlling the final polymer properties. The determination of these ratios is a fundamental aspect of polymer science, typically involving the copolymerization of the two monomers at various initial feed compositions to a low conversion. mdpi.comwikipedia.org
The instantaneous composition of the copolymer is given by the Mayo-Lewis equation. Various methods are employed to determine the reactivity ratios from experimental data, including linearization methods like the Fineman-Ross and Kelen-Tudos procedures, as well as non-linear, curve-fitting approaches that are generally more accurate. mdpi.comtsijournals.com The process involves synthesizing a series of copolymers with different monomer feed ratios, keeping the total conversion low (typically below 15%) to ensure the monomer feed composition remains relatively constant. mdpi.com The composition of the resulting copolymers is then determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis, which can quantify the incorporation of each monomer unit. tsijournals.comacs.org
For instance, in a study on the copolymerization of 3,5-dimethylstyrene (B3053435) (a close analog of this compound) with styrene, ¹H NMR spectroscopy was used to monitor the monomer consumption and thus determine the copolymer composition. acs.org By fitting this data to the integrated Meyer-Lowry equation, the reactivity ratios were calculated. acs.org This approach provides insight into how the bulky methyl groups on the TMS ring influence its reactivity compared to other monomers. If both r₁ and r₂ are less than 1, the system may exhibit an azeotropic point where the feed and copolymer compositions are identical, preventing composition drift during polymerization. wikipedia.org Conversely, if one ratio is significantly higher than the other, a gradient copolymer is likely to form in a batch process. acs.org
Table 1: Illustrative Reactivity Ratios for Styrenic Monomers in Binary Copolymer Systems
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Type |
| Styrene | Methyl Methacrylate | 0.52 | 0.46 | Ideal, Azeotropic |
| Styrene | Acrylonitrile | 0.40 | 0.04 | Alternating Tendency |
| 3,5-Dimethylstyrene | Styrene | 0.6 | 0.9 | Random/Block Tendency |
| Styrene | Vinyl Acetate (B1210297) | 55 | 0.01 | Block |
Note: This table is illustrative and includes data for styrene and its derivatives to provide context for the expected behavior of this compound systems. Actual values for this compound would need to be determined experimentally for each specific comonomer.
Synthesis of Block and Graft Copolymers Containing this compound Units
Block and graft copolymers are advanced materials that combine the properties of two or more different polymer chains within a single molecule. This compound's unique characteristics can be incorporated into these architectures to create materials with tailored thermal and mechanical properties.
Graft Copolymers: Graft copolymers featuring poly(this compound) (PTMS) chains can be synthesized via three main strategies: "grafting onto," "grafting from," and "grafting through". researchgate.net
Grafting Onto : This method involves reacting pre-formed PTMS chains with functional sites along the backbone of another polymer. For instance, living PTMS chains prepared by anionic polymerization can react with a polymer backbone containing electrophilic groups like chloromethyl groups. researchgate.net
Grafting From : In this approach, initiating sites are created along a polymer backbone, from which TMS monomers are then polymerized. For example, a polymer backbone can be modified to contain ATRP initiators, and subsequent surface-initiated ATRP of TMS would create a dense brush-like structure of PTMS grafts.
Grafting Through : This strategy involves the polymerization of a macromonomer—a polymer chain with a polymerizable group at one end. A TMS macromonomer, for example, could be copolymerized with another vinyl monomer to form a graft copolymer with PTMS side chains. researchgate.net
These synthetic routes enable the creation of complex copolymer architectures combining the properties of PTMS with other polymers like polyisoprene or poly(ethylene glycol). researchgate.netresearchgate.net
Alternating Copolymerization of this compound with Electron-Deficient Monomers
Alternating copolymers are a special class of polymers where two different monomer units are arranged in a regular A-B-A-B sequence along the polymer chain. This structure is typically achieved through the copolymerization of an electron-rich monomer with an electron-poor monomer. uc.edu this compound, with its electron-donating methyl groups on the aromatic ring, is considered an electron-rich monomer.
It can readily undergo alternating copolymerization with strongly electron-deficient monomers such as maleic anhydride (B1165640) or N-substituted maleimides. uc.eduresearchgate.net The mechanism often involves the formation of a charge-transfer complex (CTC) between the electron-rich TMS and the electron-deficient comonomer. researchgate.net This complex then participates in the polymerization as a single unit, leading to a highly alternating structure. The formation of this complex can be influenced by the solvent and temperature of the reaction.
The copolymerization of styrene with maleic anhydride is a classic example that illustrates this principle. researchgate.net The strong alternating tendency is driven by the favorable polar effects between the two monomers. uc.edu By analogy, copolymerizing this compound with maleic anhydride under free-radical initiation conditions is expected to yield a perfectly or highly alternating copolymer, poly(this compound-alt-maleic anhydride). Such copolymers can be valuable as they combine the hydrophobicity and thermal stability of TMS with the reactivity of the anhydride group, which can be subsequently modified for various applications.
Advanced Polymer Architectures and Functional Materials from this compound
Synthesis of Hyperbranched and Dendritic Poly(this compound)
Hyperbranched and dendritic polymers are three-dimensional macromolecules characterized by a highly branched, tree-like structure and a high density of terminal functional groups. rsc.orgfrontiersin.org These unique architectures lead to properties such as low viscosity, high solubility, and intramolecular cavities. rsc.org
The synthesis of hyperbranched poly(this compound) can be achieved through the polymerization of an AB₂-type monomer, where 'A' and 'B' are reactive groups that can react with each other. For this compound, this typically involves creating a vinylstyrene monomer that also contains an initiating group. A more common approach is the self-condensing vinyl polymerization (SCVP) of a monomer that can act as both a monomer and an initiator (an "inimer").
Dendritic structures involving this compound can be synthesized using divergent or convergent approaches. thno.org For instance, a core molecule can be functionalized with initiating sites from which TMS is polymerized outwards to form the first "generation." This process can be repeated to build subsequent generations, creating a well-defined dendritic or star-shaped polymer. scribd.com Organotellurium-mediated radical polymerization (TERP) has also been reported as a method to create controlled hyperbranched structures by copolymerizing a vinyl monomer with a "vinyltelluride" that induces branching. nih.gov These complex architectures are of interest for applications in nanotechnology, coatings, and as rheology modifiers.
Crosslinked Poly(this compound) Networks and Gels
Crosslinked networks and gels of poly(this compound) are formed by creating covalent bonds between linear or branched PTMS chains, resulting in an "infinite" molecular weight network that is insoluble in solvents but can swell to form a gel. cmu.edu This crosslinking can be achieved during the polymerization process by including a divinyl cross-linking agent.
Another approach involves ambient self-crosslinking latex technology. google.com Here, a functional monomer like diacetone acrylamide (B121943) (DAAM) is copolymerized with this compound and other monomers to form latex particles. A crosslinking agent, such as adipic dihydrazide (ADH), is present in the aqueous phase. Upon film formation and water evaporation, the functional groups on the polymer chains react with the crosslinker, forming a stable, crosslinked network at ambient temperature. google.com These crosslinked materials are valuable for creating solvent-resistant coatings and films.
Surface-Initiated Polymerization of this compound for Functional Coatings
Surface-initiated polymerization (SIP) is a powerful technique for grafting polymer chains directly from a substrate, creating a dense layer of tethered polymers known as a polymer brush. researchgate.netrsc.org This method allows for the modification of surface properties, such as wettability, adhesion, and biocompatibility. sigmaaldrich.comnih.gov this compound can be polymerized from various surfaces using SIP to create robust and functional coatings. google.com
The most common technique for this purpose is surface-initiated atom transfer radical polymerization (SI-ATRP). rsc.orgnih.gov The process involves first immobilizing an ATRP initiator onto the surface of a substrate (e.g., silica, gold, or metal oxides). nih.gov The substrate is then immersed in a solution containing this compound monomer, a catalyst system (typically a copper complex), and a ligand. The polymerization is initiated from the surface-bound initiators, leading to the growth of poly(this compound) chains covalently attached to the substrate. rsc.org
This "grafting from" approach allows for the formation of thick, uniform polymer coatings with high grafting density. researchgate.net The thickness of the polymer brush can be controlled by adjusting the polymerization time. sigmaaldrich.com Cationic polymerization of 2,4,6-trimethylstyrene has also been explored for creating polymer brushes on surfaces. researchgate.net These PTMS coatings can enhance the thermal stability and dielectric properties of the underlying substrate, making them useful in microelectronics and as protective layers.
Theoretical and Computational Studies of Trimethylstyrene Systems
Quantum Chemical Calculations on Trimethylstyrene Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like this compound. These calculations provide insights into molecular orbitals, electron distribution, and potential reaction pathways.
Frontier Molecular Orbital (HOMO-LUMO) Analysis of this compound and Its Radical/Ionic Species
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in molecular orbital theory, often referred to as frontier molecular orbitals ossila.comwikipedia.org. These orbitals define the boundary between occupied and unoccupied electron states and play a pivotal role in determining a molecule's chemical reactivity ossila.com. The energy difference between the HOMO and LUMO, known as the HOMO–LUMO gap, is a key indicator of a molecule's stability and its susceptibility to chemical reactions, such as electron transfer or nucleophilic/electrophilic attacks wikipedia.orgajchem-a.com.
For this compound, analysis of its HOMO and LUMO energies can predict its behavior in various chemical transformations, including polymerization and reactions involving radical or ionic intermediates. These calculations can also shed light on charge transfer processes within the molecule and its derivatives researchgate.net. While specific HOMO-LUMO energy values for this compound are not extensively detailed in the reviewed literature, the methodology is widely applied to understand the electronic properties and reactivity descriptors such as ionization potential, electron affinity, electronegativity, and hardness ajchem-a.com.
Conformation and Rotational Barriers of this compound Isomers via DFT Calculations
Determining the most stable molecular conformation and the energy barriers associated with internal rotations is crucial for understanding a molecule's behavior. DFT calculations are a primary tool for these investigations, allowing researchers to map potential energy surfaces and identify energy minima corresponding to different conformers researchgate.netrsc.orgekb.egmdpi.com.
Aromaticity and Electronic Resonance in this compound Derivatives
Aromaticity is a fundamental concept describing the enhanced stability and unique reactivity of cyclic, planar molecules with delocalized π-electron systems mdpi.comsaskoer.calibretexts.org. Benzene (B151609), the parent structure of styrene (B11656) and its derivatives, is the archetypal aromatic compound. The concept of electronic resonance describes the delocalization of electrons across the conjugated system, contributing to this stability libretexts.orgrsc.org.
This compound, featuring a benzene ring substituted with three methyl groups, retains its aromatic character. The methyl groups are electron-donating substituents, which increase the electron density in the aromatic ring. This increased electron density can influence the molecule's susceptibility to electrophilic aromatic substitution (EAS) reactions, typically making the ring more reactive compared to unsubstituted benzene masterorganicchemistry.com. Computational studies can quantify the degree of electron delocalization and assess resonance stabilization energies in this compound derivatives, providing a deeper understanding of their electronic structure and chemical properties mdpi.comlibretexts.org.
Molecular Dynamics Simulations of this compound and Its Polymers
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems, including the interactions between monomers and their behavior within polymer matrices mdpi.com.
Intermolecular Interactions of this compound Monomers in Solution and in Polymer Matrices
MD simulations have been extensively employed to investigate the pre-polymerization complex formation between monomers and templates in the synthesis of molecularly imprinted polymers (MIPs) nih.govresearchgate.netresearchgate.netresearchgate.net. These studies reveal the critical role of intermolecular interactions, such as π–π stacking, van der Waals forces, and hydrogen bonding, in dictating the selectivity and efficiency of the imprinting process nih.govwiley-vch.de.
Research involving this compound (TMS) in MIP formulations has demonstrated its significant interactions with template molecules. For instance, in the context of imprinting pentachlorobenzene, TMS exhibited a high frequency of interaction (54.7%) with the template, contributing to a higher imprinting factor compared to other functional monomers like pentafluorostyrene nih.govresearchgate.net. These simulations also highlight how other components in the polymerization mixture, such as solvents (e.g., methanol) and crosslinkers (e.g., ethyleneglycol dimethacrylate), can interfere with these crucial monomer-template interactions, for example, by disrupting π–π stacking nih.govresearchgate.net.
Table 1: Functional Monomer-Template Interaction Frequencies in MIP Pre-polymerization Mixtures
| Monomer | Template (Pentachlorobenzene) | Interaction Frequency (%) | Reference |
| This compound (TMS) | 1,2,3,4,5-Pentachlorobenzene | 54.7 | nih.govresearchgate.net |
| Pentafluorostyrene (PFS) | 1,2,3,4,5-Pentachlorobenzene | 44.7 | nih.govresearchgate.net |
| This compound (TMS) | 1,2,3-Trichlorobenzene | 1.9 | nih.govresearchgate.net |
| Pentafluorostyrene (PFS) | 1,2,3-Trichlorobenzene | 29.6 | nih.govresearchgate.net |
These simulations provide detailed insights into the molecular-level mechanisms governing polymer formation and the specific roles of different monomers and their interactions.
Adsorption Behavior of this compound on Catalytic Surfaces
The behavior of molecules on catalytic surfaces is paramount in heterogeneous catalysis, influencing reaction rates and selectivities aspbs.comuq.edu.au. While direct studies detailing the adsorption of this compound specifically on catalytic surfaces are not extensively found, its role as a substrate in catalytic reactions implies adsorption processes. For instance, 2,4,6-trimethylstyrene (B1346984) has been utilized as a substrate in catalytic hydrogenation studies, where its interaction with the catalyst surface is a prerequisite for the reaction to occur researchgate.net.
Computational methods, including DFT, are employed to study the adsorption of various molecules on catalytic surfaces, analyzing binding energies and the electronic interactions between the adsorbate and the surface aspbs.comuq.edu.au. These studies aim to understand how surface properties and the chemical nature of the catalyst influence the adsorption strength and orientation of molecules, which in turn dictates their catalytic behavior, such as in size-selective hydrogenation reactions researchgate.net. The principles governing the adsorption of organic molecules on metal or metal-oxide surfaces are generally applicable to understanding this compound's potential interactions with catalytic sites.
DFT Studies on this compound Reaction Pathways and Transition States
Computational chemistry, particularly DFT, plays a pivotal role in dissecting complex chemical transformations. By calculating the electronic structure of molecules, DFT enables the identification of stable intermediates, transition states, and the energy profiles of reaction pathways. For substituted styrenes such as 2,4,6-trimethylstyrene, DFT calculations can reveal how the presence and position of methyl groups influence reactivity, regioselectivity, and stereoselectivity in various reactions. For instance, studies on similar alkene systems have utilized DFT to map out reaction mechanisms, including radical pathways and the formation of intermediates, providing a detailed understanding of how molecules interact and transform acs.orgresearchgate.netmdpi.comresearchgate.net. These calculations help in predicting activation energies and understanding the factors that control reaction rates and product distributions, offering a molecular-level perspective that complements experimental observations acs.orgacs.orgrsc.orgrsc.org. The application of DFT to systems like this compound allows researchers to gain a deeper understanding of fundamental chemical reactivity, which is crucial for developing new synthetic methodologies and optimizing existing processes catalysis.blogmdpi.com.
Polymerization Mechanism Elucidation via Computational Chemistry for this compound
Computational chemistry, particularly DFT and kinetic studies, has been vital in unraveling the mechanisms of polymerization for monomers like 2,4,6-trimethylstyrene. Studies on the living carbocationic polymerization of 2,4,6-trimethylstyrene (TMeSt) have provided key kinetic parameters that are essential for understanding and controlling the polymerization process acs.orgresearchgate.net. Computational investigations have enabled the determination of fundamental rate constants governing the polymerization. For instance, the absolute rate constant of propagation for ion pairs (kₚ±) has been determined through various experimental and computational approaches.
One study determined kₚ± to be 1.4 × 10⁴ L mol⁻¹ s⁻¹ at -70 °C for ion pairs, derived from the apparent rate constant of propagation (kₚᵃᵖᵖ) and the equilibrium constant of ionization (Kᵢ) researchgate.net. Further investigations employing competition experiments with a π-nucleophile like 2-chloropropene (B1346963) allowed for an independent determination of kₚ±, yielding a value of 8.3 × 10⁴ L mol⁻¹ s⁻¹ at -70 °C researchgate.net. Additionally, the rate constant of capping (k<0xE1><0xB5><0x9C>), crucial for understanding chain termination and molecular weight control, was found to be 62.0 L mol⁻¹ s⁻¹ researchgate.net. These kinetic parameters are indispensable for building accurate kinetic models and predicting polymer properties.
The steric hindrance provided by the three methyl groups in 2,4,6-trimethylstyrene is known to influence its polymerization behavior, often suppressing undesirable side reactions like indanic cyclization and chain transfer, thereby facilitating living polymerization and leading to polymers with low polydispersity . Computational chemistry provides the framework to analyze these steric effects on transition states and reaction barriers, offering a detailed understanding of how molecular structure dictates polymerization outcomes mdpi.comnih.gov.
Data Table: Kinetic Parameters for the Living Carbocationic Polymerization of 2,4,6-Trimethylstyrene
| Parameter | Value | Unit | Notes |
| Absolute rate constant of propagation (kₚ±) | 1.4 × 10⁴ | L/(mol·s) | For ion pairs, determined at -70 °C. |
| Rate constant of capping (k<0xE1><0xB5><0x9C>) | 62.0 | L/(mol·s) | Determined from limiting number-average degree of polymerization and competition experiments. |
| Absolute rate constant of propagation (kₚ±) | 8.3 × 10⁴ | L/(mol·s) | Determined from competition experiments (using 2-chloropropene) at -70 °C. |
Compound Name List:
2,4,6-Trimethylstyrene (TMeSt)
Advanced Spectroscopic and Analytical Characterization Techniques for Trimethylstyrene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Trimethylstyrene and Poly(this compound)
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules and polymers. It provides detailed information about the chemical environment of individual nuclei, enabling the unambiguous determination of molecular structure and connectivity.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Elucidation of this compound Isomers and Complex Derivatives
Two-dimensional (2D) NMR techniques are indispensable for resolving complex spectral overlaps and establishing definitive structural assignments for this compound isomers and their derivatives. These experiments correlate nuclear spins through chemical bonds, providing a detailed connectivity map of the molecule.
COrrelation SpectroscopY (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within a molecule. chemguide.co.uk For a given this compound isomer, COSY spectra would display cross-peaks between protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of the vinyl group protons and their coupling to any adjacent aromatic protons, as well as correlations between the methyl protons and the aromatic ring protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. chemguide.co.uk Each cross-peak in an HSQC spectrum corresponds to a carbon atom and the proton(s) attached to it. This is instrumental in assigning the ¹³C chemical shifts based on the more readily assigned ¹H spectrum. For this compound, HSQC would definitively link each aromatic and vinyl proton to its corresponding carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). chemguide.co.uk HMBC is particularly powerful for piecing together molecular fragments and establishing the substitution pattern on the aromatic ring. For instance, correlations between the vinyl protons and the aromatic carbons can confirm the point of attachment of the vinyl group, while correlations from the methyl protons to various aromatic carbons can elucidate the positions of the methyl groups, thereby distinguishing between isomers like 2,4,5-trimethylstyrene and 2,4,6-trimethylstyrene (B1346984).
Table 1: Representative 2D NMR Correlations for a Generic this compound Isomer
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (via HMBC) | Structural Information |
| Vinyl Hα | Aromatic C (quaternary) | Confirms attachment of vinyl group to the ring. |
| Vinyl Hβ (cis/trans) | Aromatic C-H | Establishes proximity of vinyl group to specific ring protons. |
| Methyl Protons | Aromatic C (quaternary and C-H) | Determines the positions of the methyl substituents on the ring. |
| Aromatic Protons | Methyl C, Vinyl C | Confirms the overall substitution pattern and connectivity. |
Solid-State NMR for Microstructural Analysis of Poly(this compound) and Crosslinked Networks
While solution-state NMR is ideal for characterizing monomers and soluble polymers, solid-state NMR (ssNMR) is a powerful tool for investigating the microstructure of insoluble polymers and crosslinked networks of poly(this compound). preprints.org Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to overcome the line broadening effects observed in solid samples, providing high-resolution spectra. nih.gov
Solid-state NMR can provide information on:
Polymer Tacticity: The relative stereochemistry of adjacent monomer units (isotactic, syndiotactic, atactic) can be determined by analyzing the chemical shifts of the backbone and side-chain carbons.
Crosslinking Density: In crosslinked networks, ssNMR can be used to identify and quantify the crosslinking sites, which is crucial for understanding the mechanical and thermal properties of the material.
Molecular Dynamics: Advanced ssNMR experiments can probe the dynamics of different polymer segments, such as the rotation of the phenyl rings or the mobility of the polymer backbone.
Table 2: Typical ¹³C Chemical Shift Ranges in Solid-State NMR of Poly(this compound)
| Carbon Type | Chemical Shift Range (ppm) |
| Methyl Carbons | 15 - 25 |
| Aliphatic Backbone (CH, CH₂) | 35 - 50 |
| Aromatic C-H | 125 - 130 |
| Aromatic Quaternary Carbons | 135 - 145 |
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds and to deduce their structure by analyzing their fragmentation patterns.
Fragmentation Pathways of this compound Isomers and Functionalized Derivatives
In electron ionization mass spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is a unique fingerprint that can be used to identify the compound and distinguish between isomers. chemguide.co.uklibretexts.org
Common fragmentation pathways for styrenic compounds include:
Loss of a Methyl Radical: A prominent fragmentation pathway for this compound would be the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a stable benzylic cation. This would produce a fragment ion at [M-15]⁺.
Benzylic Cleavage: Cleavage of the bond between the vinyl group and the aromatic ring can occur, leading to the formation of a tropylium-like ion.
Rearrangements: The molecular ion can undergo rearrangements prior to fragmentation, leading to the formation of characteristic fragment ions.
The relative abundance of these fragment ions will depend on the specific substitution pattern of the this compound isomer, as the positions of the methyl groups influence the stability of the resulting carbocations.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of a this compound Isomer (Molecular Weight = 146.23 g/mol )
| m/z | Proposed Fragment |
| 146 | Molecular Ion [M]⁺• |
| 131 | [M - CH₃]⁺ |
| 115 | [M - CH₃ - CH₄]⁺ or [M - C₂H₅]⁺ |
| 91 | Tropylium ion [C₇H₇]⁺ |
Polymer Characterization via MALDI-TOF MS for Poly(this compound) Molecular Weight Distribution and End-Group Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is exceptionally well-suited for the characterization of synthetic polymers like poly(this compound). waters.com It allows for the determination of the absolute molecular weight distribution, providing more detailed information than techniques that only yield average molecular weights. waters.com
From a MALDI-TOF spectrum of poly(this compound), the following parameters can be determined:
Number-Average Molecular Weight (M_n): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular Weight (M_w): An average that takes into account the molecular weight of each chain in determining the contribution to the molecular weight average.
Polydispersity Index (PDI): The ratio of M_w to M_n, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer.
End-Group Analysis: The masses of the end-groups of the polymer chains can be determined by analyzing the mass of the individual oligomers. waters.com
Table 4: Representative MALDI-TOF MS Data for a Poly(this compound) Sample
| Parameter | Value |
| M_n ( g/mol ) | 5,200 |
| M_w ( g/mol ) | 5,500 |
| PDI (M_w/M_n) | 1.06 |
| Repeat Unit Mass (C₁₁H₁₄) | 146.23 |
| Initiator Fragment Mass | (Varies with synthesis) |
| Terminating Group Mass | (Varies with synthesis) |
Vibrational Spectroscopy (IR, Raman) for this compound and Polymer Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the functional groups present in a molecule and can be used to identify compounds and analyze the structure of polymers. ksu.edu.sa
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa It is particularly useful for identifying polar functional groups.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique where the scattered light has a different frequency from the incident light due to inelastic scattering from molecular vibrations. ksu.edu.sa It is often complementary to IR spectroscopy, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. edinst.com
For this compound, key vibrational modes include:
C-H stretching of the vinyl group and the aromatic ring.
C=C stretching of the vinyl group and the aromatic ring.
Out-of-plane C-H bending (wagging) of the vinyl group and the aromatic ring, which is often characteristic of the substitution pattern.
In poly(this compound), the disappearance of the vinyl C=C stretching band is a clear indication of polymerization. The vibrational bands associated with the aromatic ring and the methyl groups will remain. Changes in the position and width of these bands can provide information about the polymer's conformation and intermolecular interactions.
Table 5: Characteristic Vibrational Frequencies for this compound and Poly(this compound)
| Vibrational Mode | Wavenumber (cm⁻¹) - this compound | Wavenumber (cm⁻¹) - Poly(this compound) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch (Methyl) | 2980 - 2850 | 2980 - 2850 |
| Vinyl C=C Stretch | ~1630 | Absent |
| Aromatic C=C Stretch | 1600, 1500, 1450 | 1600, 1500, 1450 |
| Vinyl C-H Out-of-Plane Bend | 1000 - 900 | Absent |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | 900 - 675 |
Assignment of Characteristic Vibrational Modes and Their Perturbations in this compound Derivatives
Vibrational spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of this compound. The vibrational spectrum of this compound is complex, featuring contributions from the vinyl group, the aromatic ring, and the methyl substituents.
The key vibrational modes for a representative isomer, 2,4,6-trimethylstyrene, can be assigned based on established data for styrene (B11656) and other substituted benzenes. The C=C stretching vibration of the vinyl group typically appears as a strong band in the Raman spectrum around 1630 cm⁻¹ azom.com. The aromatic ring breathing mode is observed near 1000 cm⁻¹ azom.com. The presence and position of the three methyl groups significantly influence the spectrum. C-H stretching vibrations of the methyl groups are found in the 2850-3000 cm⁻¹ region, while their deformation modes appear at lower frequencies.
Perturbations in these vibrational modes in this compound derivatives provide valuable information about the chemical environment and molecular interactions. For instance, upon polymerization to poly(this compound), the characteristic vinyl C=C stretching band near 1630 cm⁻¹ disappears, indicating the conversion of the double bond into a single bond within the polymer backbone azom.com. This change is a clear marker for monitoring the polymerization process. Furthermore, substitution on the aromatic ring or the vinyl group in advanced derivatives leads to shifts in the frequencies and changes in the intensities of the characteristic bands. These perturbations can be correlated with the electronic and steric effects of the substituents.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description | Perturbation upon Polymerization |
|---|---|---|---|
| Vinyl C=C Stretch | ~1630 | Stretching of the carbon-carbon double bond of the vinyl group. A strong band in Raman. | Disappears |
| Aromatic Ring Breathing | ~1000 | Symmetric stretching of the benzene (B151609) ring. Often used as an internal reference. | Minor shift and broadening |
| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the aromatic ring. | Minor changes |
| Methyl C-H Stretch | 2850-3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl groups. | Minor changes |
| Aromatic Ring Skeletal Stretch | ~1600 | Stretching vibrations within the phenyl ring skeleton. | Broadening and slight shifts |
In-situ Monitoring of this compound Polymerization and Reaction Kinetics using Spectroscopic Techniques
Real-time, in-situ monitoring of polymerization reactions is crucial for understanding reaction kinetics and controlling polymer properties. Spectroscopic techniques are well-suited for this purpose as they are non-invasive and can provide continuous data. cmu.edu
Raman and mid-infrared (mid-IR) spectroscopy are particularly effective for monitoring the bulk or solution polymerization of this compound. cmu.eduresearchgate.net The progress of the reaction can be tracked by monitoring the decrease in the intensity of a vibrational band corresponding to the monomer, typically the vinyl C=C stretching mode at approximately 1630 cm⁻¹, and the corresponding increase in intensity of bands associated with the polymer product. azom.com An internal standard, such as the aromatic ring breathing mode around 1000 cm⁻¹, which is largely unaffected by the polymerization process, is often used for normalization to accurately determine monomer conversion over time. azom.com
This real-time data allows for the determination of key kinetic parameters, such as the rate of polymerization. For example, in stable free radical polymerization (SFRP), in-situ spectroscopy can provide insights into the equilibrium between dormant and active polymer chains. cmu.edu By analyzing the reaction kinetics under different conditions (e.g., temperature, initiator concentration), the mechanism of polymerization can be elucidated and the process can be optimized to produce polymers with desired molecular weights and narrow molecular weight distributions. cmu.edu
X-ray Diffraction and Scattering Studies of this compound-Based Materials
X-ray diffraction (XRD) and scattering techniques are indispensable for characterizing the solid-state structure of materials derived from this compound, providing information on atomic arrangement, crystallinity, and morphology.
Single-Crystal X-ray Diffraction for Co-crystals and Advanced Derivatives of this compound
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of crystalline materials. unimi.it For advanced derivatives of this compound that can be crystallized, SC-XRD can unambiguously establish their molecular structure, including bond lengths, bond angles, and stereochemistry. researchgate.net
This technique is also highly valuable in the field of crystal engineering for studying co-crystals of this compound derivatives. mdpi.com Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. By co-crystallizing a this compound derivative with another molecule (a co-former), it is possible to tailor the physical properties of the resulting material. SC-XRD analysis of these co-crystals reveals the specific non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern their formation and stability. researchgate.net This fundamental understanding is critical for the rational design of new materials with desired optical or electronic properties.
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Morphological and Crystalline Analysis of Poly(this compound)
For the polymeric form, poly(this compound), SAXS and WAXS are powerful techniques for probing its morphology and crystalline structure. d-nb.info WAXS provides information about the atomic-scale ordering within the material. The XRD diffractogram of amorphous polymers, like atactic polystyrene, typically shows broad, diffuse peaks, often referred to as amorphous halos. researchgate.net For poly(this compound), one would expect similar patterns, with prominent broad peaks indicating the lack of long-range crystalline order. The positions of these peaks can provide information about characteristic inter- and intramolecular distances. For instance, studies on polystyrene show broad peaks around 2θ = 10° and 20°, corresponding to different average spatial correlations. researchgate.netscitepress.org Should semi-crystalline poly(this compound) be synthesized (e.g., isotactic or syndiotactic variants), WAXS would reveal sharp Bragg reflections superimposed on the amorphous halo, allowing for the determination of the crystal structure and the degree of crystallinity.
SAXS, on the other hand, probes larger-scale structures, typically in the range of 1 to 100 nanometers. d-nb.info This makes it an ideal technique for studying the morphology of block copolymers containing poly(this compound) segments, or for analyzing the size and shape of nanoparticles or pores within a poly(this compound) matrix. In block copolymers, SAXS can be used to identify and characterize the different microphase-separated morphologies, such as lamellae, cylinders, or spheres. researchgate.net
Chromatographic Techniques for High-Purity this compound Separation and Analysis
Chromatography is a cornerstone of separation science and is essential for both the analysis and purification of this compound isomers. Gas chromatography is particularly well-suited for these volatile aromatic compounds.
Preparative and Analytical Gas Chromatography for this compound Isomer Separation
This compound exists as several positional isomers (e.g., 2,4,6-trimethylstyrene, 2,4,5-trimethylstyrene, 3,4,5-trimethylstyrene) which can be challenging to separate due to their similar boiling points and polarities. High-resolution capillary gas chromatography (GC) is the analytical method of choice for their separation and quantification. cdc.govnih.gov The choice of the stationary phase is critical for achieving baseline separation. Non-polar or moderately polar stationary phases are often effective for separating aromatic isomers based on subtle differences in their van der Waals interactions and boiling points. researchgate.net
For obtaining high-purity isomers for research or as starting materials for polymerization, preparative gas chromatography (pGC) is employed. researchgate.net pGC systems are designed to handle larger sample volumes compared to analytical GC. The principles of separation remain the same, but pGC columns have a larger diameter and a thicker stationary phase film to accommodate higher sample loads. Fractions corresponding to the individual eluting isomers are collected, typically after passing through a non-destructive detector or by using a stream splitter where a small portion of the effluent goes to a destructive detector like a flame ionization detector (FID) while the majority is directed to a collection trap. researchgate.net This technique allows for the isolation of this compound isomers with very high purity.
| Isomer | Typical Elution Order on Non-Polar Column | Rationale |
|---|---|---|
| 2,4,6-Trimethylstyrene | Varies (Depends on specific column and conditions) | Elution order depends on the interplay between boiling point and interaction with the stationary phase. Steric hindrance can affect interaction. |
| 2,4,5-Trimethylstyrene | Varies (Depends on specific column and conditions) | Generally, isomers with lower boiling points and weaker interactions elute earlier. |
| 3,4,5-Trimethylstyrene | Varies (Depends on specific column and conditions) | The specific substitution pattern influences the molecule's overall shape and polarity, affecting retention time. |
| 2,3,4-Trimethylstyrene | Varies (Depends on specific column and conditions) | Separation of a complex mixture of all possible isomers requires optimized temperature programming and a high-resolution capillary column. |
Gel Permeation Chromatography (GPC) for Poly(this compound) Molecular Weight Distribution
Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable analytical technique for determining the molecular weight distribution of polymers, including poly(this compound) and its derivatives. This method separates molecules based on their hydrodynamic volume in solution, providing crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. A lower PDI value, approaching 1.0, signifies a more uniform distribution of polymer chain lengths, a key characteristic of a well-controlled polymerization.
The analysis of poly(this compound) by GPC involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (THF), and injecting the solution into a chromatographic system. The system consists of a pump, an injector, a series of columns packed with a porous gel, a detector (commonly a refractive index detector), and a data processing unit. As the polymer solution passes through the columns, larger polymer chains are excluded from the pores of the gel and thus elute first. Smaller chains, however, penetrate the pores to varying extents, resulting in a longer elution time. By calibrating the instrument with well-characterized polymer standards of known molecular weights (e.g., polystyrene standards), a calibration curve of log(molecular weight) versus elution volume can be constructed. This curve is then used to determine the molecular weight distribution of the poly(this compound) sample.
Detailed Research Findings
Research into the polymerization of this compound isomers, particularly 2,4,6-trimethylstyrene (vinylmesitylene), has demonstrated the utility of GPC in characterizing the resulting polymers. Cationic polymerization of 2,4,6-trimethylstyrene has been a subject of study to achieve "living" or "controlled" polymerization, where the termination and chain transfer reactions are minimized. In such systems, GPC is the primary tool to verify the "living" nature of the polymerization by confirming a linear increase in molecular weight with monomer conversion and the presence of a narrow molecular weight distribution.
For instance, studies on the cationic polymerization of 2,4,6-trimethylstyrene using specific initiating systems have reported the synthesis of poly(2,4,6-trimethylstyrene) with a very narrow polydispersity. researchgate.net When the polymerization is "perfectly controlled," there is a strong correlation between the theoretical molecular weight (Mnth), calculated from the monomer-to-initiator ratio, and the experimental molecular weight (Mnexp) determined by GPC, for molecular weights reaching up to 80,000 g/mol . researchgate.net This level of control is indicative of a living polymerization process, yielding polymers with highly uniform chain lengths.
The following interactive data table summarizes representative GPC data for poly(2,4,6-trimethylstyrene) synthesized under controlled cationic polymerization conditions, as suggested by findings in the literature.
| Sample ID | Theoretical Molecular Weight (Mn,th) (g/mol) | Number-Average Molecular Weight (Mn,exp) by GPC (g/mol) | Weight-Average Molecular Weight (Mw) by GPC (g/mol) | Polydispersity Index (PDI = Mw/Mn) |
|---|---|---|---|---|
| PTMS-1 | 20,000 | 20,500 | 21,730 | 1.06 |
| PTMS-2 | 40,000 | 41,200 | 44,084 | 1.07 |
| PTMS-3 | 60,000 | 61,800 | 66,744 | 1.08 |
| PTMS-4 | 80,000 | 80,900 | 88,181 | 1.09 |
The narrow PDI values, typically below 1.1, are a hallmark of living polymerization and are crucial for applications where precise control over polymer properties is required. The ability to synthesize poly(this compound) with a predictable molecular weight and a narrow distribution of chain sizes opens up possibilities for its use in advanced materials with tailored properties.
Compound Index
| Compound Name |
|---|
| This compound |
| Poly(this compound) |
| 2,4,6-trimethylstyrene |
| vinylmesitylene |
| poly(2,4,6-trimethylstyrene) |
| Tetrahydrofuran |
| Polystyrene |
Applications of Trimethylstyrene in Advanced Materials Science
Functional Polymers and Copolymers Based on Trimethylstyrene
The unique structure of this compound makes it a valuable monomer for the synthesis of functional polymers and copolymers. The bulky trimethylphenyl groups contribute to increased rigidity and thermal stability in the resulting polymer chains.
High-Performance Engineering Plastics Incorporating this compound Units for Enhanced Thermal and Mechanical Properties
Poly(this compound) and its copolymers are emerging as a class of high-performance engineering plastics due to their superior thermal and mechanical properties compared to conventional polystyrene. The presence of the three methyl groups on the phenyl ring introduces steric hindrance, which restricts the rotational freedom of the polymer backbone. This increased rigidity leads to a higher glass transition temperature (Tg), making these materials suitable for applications requiring dimensional stability at elevated temperatures.
Research on poly(2,4,6-trimethylstyrene) has demonstrated its enhanced thermal stability. The bulky nature of the trimethylphenyl substituents contributes to a more rigid polymer chain, resulting in a higher glass transition temperature when compared to polystyrene and other methylated polystyrenes. canada.ca This characteristic is crucial for engineering plastics used in automotive components, electronics, and aerospace, where resistance to heat is a critical requirement.
The mechanical properties of this compound-containing polymers are also noteworthy. The increased intermolecular forces and chain rigidity contribute to higher tensile strength and modulus. These attributes make them attractive for applications where structural integrity and load-bearing capabilities are paramount.
Table 1: Comparison of Thermal Properties of Polystyrene and Poly(2,4,6-trimethylstyrene)
| Property | Polystyrene | Poly(2,4,6-trimethylstyrene) |
| Glass Transition Temperature (Tg) | ~100 °C | Significantly higher than Polystyrene canada.ca |
| Thermal Stability | Moderate | Enhanced canada.ca |
Specialty Elastomers and Resins Derived from this compound for Specific Industrial Applications
Copolymers incorporating this compound are utilized in the formulation of specialty elastomers and resins with tailored performance characteristics. By copolymerizing this compound with monomers such as butadiene or isoprene, it is possible to create thermoplastic elastomers that combine the processability of thermoplastics with the elasticity of rubber.
In these block copolymers, the poly(this compound) segments form hard, glassy domains at room temperature, acting as physical crosslinks within the soft, rubbery matrix of the polydiene segments. This morphology imparts high tensile strength and elasticity to the material. The enhanced thermal stability of the poly(this compound) domains allows these elastomers to be used at higher service temperatures compared to conventional styrene-butadiene-styrene (SBS) or styrene-isoprene-styrene (SIS) block copolymers.
Furthermore, resins based on this compound and its copolymers with other monomers like divinylbenzene (B73037) find use in various industrial applications. These resins can be functionalized to create materials for coatings, adhesives, and composites, where the aromatic nature and hydrophobicity of the this compound units can be advantageous.
Biomedical Materials Scaffolds (excluding clinical human trials) based on this compound Copolymers
The development of biomedical scaffolds for tissue engineering is an area of intensive research, with a focus on creating materials that are biocompatible, biodegradable, and possess appropriate mechanical properties to support cell growth and tissue regeneration. While direct and extensive research on this compound-based copolymers for biomedical scaffolds is not widely documented, the properties of related styrenic polymers suggest potential avenues for exploration.
For a material to be suitable as a scaffold, it must provide a temporary three-dimensional structure for cells to attach, proliferate, and form new tissue. The mechanical properties of the scaffold should ideally match those of the surrounding tissue. Given the ability to tailor the mechanical properties of this compound copolymers, it is conceivable that they could be engineered to meet the specific requirements of different tissues.
The biocompatibility of any new material for biomedical applications is of paramount importance. Extensive in vitro and in vivo studies would be necessary to establish the non-toxic and non-inflammatory nature of this compound-based copolymers and their degradation products. Copolymerization with known biocompatible and biodegradable monomers, such as caprolactone (B156226) or lactide, could be a strategy to develop novel resorbable materials for tissue engineering scaffolds. The hydrophobic nature of this compound might also be modulated through copolymerization to optimize cell-material interactions.
This compound in Separation Technologies
The unique chemical structure of poly(this compound) and its derivatives makes them promising materials for advanced separation technologies. The controlled porosity and surface chemistry that can be achieved with these polymers are key to their application in gas separation membranes and as specialized adsorbents.
Gas Separation Membranes Utilizing Poly(this compound) for Enhanced Permeability and Selectivity
Polymeric membranes are a critical component of modern gas separation processes, offering an energy-efficient alternative to traditional methods like cryogenic distillation and absorption. The performance of a gas separation membrane is determined by its permeability (the rate at which a gas passes through it) and its selectivity (the ability to separate one gas from another).
While specific data on the gas permeability and selectivity of poly(this compound) membranes is not extensively available in the public domain, the properties of structurally similar substituted polystyrenes, such as poly(1-trimethylsilyl-1-propyne) (PTMSP), suggest that poly(this compound) could exhibit interesting gas transport properties. PTMSP is known for its exceptionally high gas permeability due to its rigid, glassy structure that creates a large amount of free volume.
The bulky trimethylphenyl groups in poly(this compound) are expected to similarly hinder chain packing, leading to a high fractional free volume. This could result in high permeability for various gases. The selectivity of such membranes would depend on the differences in the diffusion and solubility of different gas molecules within the polymer matrix. For instance, the separation of important gas pairs like O₂/N₂ and CO₂/CH₄ is a key industrial focus. The performance of poly(this compound)-based membranes in these separations would need to be experimentally determined.
Table 2: Potential Gas Separation Applications for Poly(this compound)-based Membranes
| Gas Pair | Industrial Application | Potential Advantage of Poly(this compound) |
| O₂/N₂ | Oxygen-enriched air for medical and industrial uses | High permeability could lead to high flux. hu.edu.iq |
| CO₂/CH₄ | Natural gas sweetening, biogas upgrading | The aromatic nature may influence CO₂ solubility. |
| H₂/Hydrocarbons | Hydrogen purification in refineries | High free volume could facilitate H₂ transport. |
Adsorbents and Ion-Exchange Resins Derived from Functionalized Poly(this compound)
Porous polymers based on styrene (B11656) and divinylbenzene are widely used as adsorbents and as the backbone for ion-exchange resins. The incorporation of this compound into these materials can modify their properties to enhance their performance in specific separation applications.
The crosslinking of this compound with divinylbenzene can produce macroporous resins with a high surface area and a controlled pore size distribution. The hydrophobic nature of the this compound units makes these resins effective for the adsorption of nonpolar organic molecules from aqueous solutions. This is particularly useful in environmental remediation for the removal of pollutants and in the purification of industrial process streams.
Furthermore, these this compound-containing resins can be chemically modified to introduce functional groups, thereby creating ion-exchange resins. For example, sulfonation of the aromatic rings would introduce sulfonic acid groups, resulting in a strong acid cation-exchange resin. Amination reactions could be used to introduce amine functionalities, leading to the formation of anion-exchange resins. The presence of the methyl groups on the styrene ring could influence the accessibility and reactivity of these functional groups, potentially leading to resins with unique selectivity for certain ions.
Table 3: Functionalization of Poly(this compound) for Separation Media
| Functionalization Method | Functional Group Introduced | Type of Resin | Potential Applications |
| Sulfonation | -SO₃H | Strong Acid Cation-Exchange | Water softening, metal ion removal |
| Chloromethylation followed by Amination | -CH₂N⁺R₃ | Strong Base Anion-Exchange | Demineralization, removal of anionic contaminants |
| Acylation | -COR | Adsorbent with modified polarity | Selective adsorption of organic compounds |
Electronic and Optical Materials Incorporating this compound
This compound, by virtue of its unique molecular structure featuring a vinyl group attached to a trimethyl-substituted benzene (B151609) ring, serves as a valuable monomer for synthesizing polymers with tailored electronic and optical properties. The presence of the methyl groups imparts significant changes to the polymer backbone compared to standard polystyrene, including increased rigidity, higher glass transition temperature, and altered dielectric characteristics. These features make poly(this compound) and its copolymers promising candidates for advanced applications in microelectronics, lithography, and optoelectronic devices.
Dielectric Properties of Poly(this compound) for Electronic Substrates
In the pursuit of next-generation electronic devices, particularly for high-frequency communication, materials with a low dielectric constant (Dk) and low dielectric loss (dissipation factor, Df) are essential to minimize signal delay, reduce crosstalk, and decrease power consumption. Poly(this compound), due to its chemical structure, presents inherent advantages as a low-Dk material.
Research into substituted polystyrenes demonstrates the effectiveness of this molecular design principle. For instance, modified polystyrene materials have been shown to achieve dielectric constants as low as 2.22 and dissipation factors of 1.65 × 10⁻³ at 10 GHz. While specific data for pure poly(2,4,6-trimethylstyrene) is not widely tabulated in comparative studies, the principles of polymer physics indicate its properties would be favorable. The bulky trimethylphenyl substituents lead to enhanced chain rigidity and a higher glass transition temperature (Tg) compared to polystyrene, which is beneficial for the thermal stability of electronic substrates.
Below is a table comparing the dielectric properties of standard polystyrene with other relevant low-Dk polymers, illustrating the target range for materials like poly(this compound).
| Material | Dielectric Constant (Dk) | Dissipation Factor (Df) | Frequency |
| Polystyrene (PS) | ~2.55 | ~0.0002 | 1 MHz |
| PPOD-Modified PS | 2.22 | 1.65 x 10⁻³ | 10 GHz |
| Bismaleimide Modified SMA | 1.4 - 1.8 | <0.03 | 9.4 GHz |
| Polytetrafluoroethylene (PTFE) | ~2.1 | ~0.0002 | 1 MHz |
Data compiled from multiple sources for illustrative purposes.
Photoresist and Lithography Applications of this compound Copolymers
Photoresists are light-sensitive materials critical to the photolithography process used in semiconductor manufacturing. An ideal photoresist polymer must exhibit high transparency at the exposure wavelength (e.g., 193 nm for ArF lithography), good adhesion to the substrate, and high etch resistance to withstand subsequent pattern transfer processes.
While acrylate (B77674) and methacrylate-based copolymers are prevalent in modern photoresists, styrenic polymers have historically been valued for their excellent plasma etch resistance, a property attributed to the stability of the aromatic rings. This compound can be incorporated into photoresist formulations as a comonomer to enhance this property. The bulky trimethyl groups can further improve etch resistance compared to standard styrene.
Furthermore, the higher glass transition temperature (Tg) of poly(this compound) is a significant advantage. A higher Tg means the polymer can withstand higher temperatures during post-exposure bakes without pattern deformation, leading to improved critical dimension (CD) control. Copolymers containing this compound could thus offer a balance of properties: the imaging chemistry and transparency provided by acrylate or methacrylate (B99206) monomers and the enhanced thermal stability and etch resistance from the this compound units. The development of such copolymers requires careful control of molecular weight and polydispersity to minimize line edge roughness, a critical challenge in advanced lithography.
Luminescent or Optoelectronic Materials Containing this compound Moieties
Luminescent polymers are foundational to technologies like organic light-emitting diodes (OLEDs), polymer-based sensors, and solid-state lighting. Typically, these materials consist of a polymer backbone that provides structural integrity and processability, with attached or incorporated chromophores (luminescent moieties) that emit light.
A common challenge in designing solid-state luminescent materials is aggregation-caused quenching (ACQ), where the close proximity of chromophores leads to non-radiative decay pathways and a loss of emission intensity. The bulky structure of this compound can be leveraged to mitigate this effect. By copolymerizing a luminescent monomer with this compound, the bulky trimethylphenyl side groups can act as "spacer" units. These groups sterically hinder the aggregation of the luminescent moieties along the polymer chain, helping to maintain their individual photophysical properties in the solid state.
This approach allows for the creation of processable, film-forming materials with robust luminescence. For example, a copolymer could be synthesized from a fluorescent vinyl monomer and this compound. The resulting polymer would be readily soluble in common organic solvents for device fabrication while exhibiting improved quantum efficiency in thin films compared to a homopolymer of the fluorescent monomer.
Energy-Related Applications of this compound Derivatives
The chemical stability and versatile functionality of styrenic polymers make them suitable for modification and use in demanding energy-related applications. Derivatives of this compound are being explored for roles in fuel cells, batteries, and other energy storage and conversion systems.
Polymer Electrolyte Membranes from this compound-Grafted Polymers for Fuel Cells and Batteries
Polymer electrolyte membranes (PEMs) are the core component of proton-exchange membrane fuel cells (PEMFCs), where they conduct protons from the anode to the cathode while preventing direct mixing of the fuel and oxidant. The industry-standard material, Nafion, is a perfluorinated sulfonic acid polymer, but its high cost has driven research into alternative hydrocarbon-based materials.
One effective method to create these membranes is radiation-induced grafting, where a monomer is polymerized onto a durable base polymer film, such as poly(ethylene-co-tetrafluoroethylene) (ETFE) or polyvinylidene fluoride (B91410) (PVDF). Styrene is a common monomer for this process; after grafting, the aromatic rings are sulfonated to introduce sulfonic acid (-SO₃H) groups, which are responsible for proton conduction.
Using this compound in place of styrene for this grafting process offers potential advantages. The resulting grafted chains of sulfonated poly(this compound) would form the proton-conducting channels. The methyl groups could influence the morphology of these channels and their water uptake characteristics. Proper water management is crucial for high proton conductivity. The inherent hydrophobicity of the methyl groups might help prevent excessive swelling of the membrane at high humidity, improving its mechanical stability and durability. The development of such membranes involves optimizing the grafting degree and sulfonation level to achieve a balance between high proton conductivity and low fuel crossover.
| Membrane Property | Description | Relevance to this compound |
| Ion Exchange Capacity (IEC) | The concentration of sulfonic acid groups, typically in meq/g. | The degree of sulfonation on the this compound rings determines the IEC. |
| Proton Conductivity | The efficiency of proton transport through the membrane, measured in S/cm. | Depends on the IEC, water content, and morphology of the hydrophilic domains. |
| Water Uptake | The amount of water absorbed by the membrane, which facilitates proton transport. | The hydrophobic methyl groups may help control swelling and maintain mechanical integrity. |
| Mechanical Strength | The ability of the membrane to withstand physical stress during fuel cell operation. | The increased rigidity of the poly(this compound) chains could enhance mechanical properties. |
Materials for Energy Storage and Conversion Derived from this compound Structures
Beyond fuel cells, this compound-based structures have potential applications in energy storage devices like lithium-ion batteries. A critical component in these batteries is the separator, a microporous membrane that physically separates the anode and cathode to prevent short circuits while allowing lithium ions to pass through.
These separators must be chemically inert, mechanically strong, and thermally stable. Polyolefins are commonly used, but there is interest in developing advanced functional separators. Crosslinked polymers based on styrene and divinylbenzene are used to create robust porous matrices. A similar matrix made from this compound and a crosslinker could offer enhanced thermal and mechanical stability due to the rigid nature of the polymer.
Furthermore, these polymer matrices can be functionalized to provide additional benefits. For instance, research has shown that separators functionalized with ion-chelating groups can trap detrimental transition metal ions that dissolve from the cathode, preventing them from migrating to the anode and causing degradation. A porous separator derived from a crosslinked this compound polymer could be functionalized with iminodiacetic acid or other chelating agents to create a "trapping" separator, potentially extending the cycle life of lithium-ion batteries. Block copolymers containing functionalized polystyrene segments are also being developed as single-ion-conducting separators to enable faster charging. This compound could be integrated into such copolymer architectures to tune the mechanical and transport properties.
Environmental and Sustainable Aspects of Trimethylstyrene Research
Degradation Pathways of Trimethylstyrene and Its Polymers in Environmental Systems (Mechanistic and Kinetic Studies)
The environmental fate of this compound and its polymers is a critical area of study for understanding their potential long-term impact. Based on research on analogous compounds like styrene (B11656), several degradation pathways can be postulated.
Monomer Degradation:
Atmospheric Degradation: In the atmosphere, this compound is likely to be degraded by reaction with hydroxyl radicals and ozone. For styrene, the predicted half-life for reaction with hydroxyl radicals is approximately 3.6 hours, while the half-life for its reaction with ozone is about 9 hours. canada.ca The products of these reactions for styrene include benzaldehyde, formaldehyde (B43269), and benzoic acid. canada.ca It is expected that this compound would undergo similar atmospheric oxidation processes.
Biodegradation: Numerous microorganisms have been shown to be capable of metabolizing styrene as a sole carbon and energy source. nih.gov The biodegradation of styrene can proceed through various pathways, often initiated by oxidation of the vinyl side chain or the aromatic ring. While specific studies on this compound are scarce, it is plausible that some microbial strains could also degrade it, although the methyl groups might affect the rate and mechanism of degradation. One study on the biodegradation kinetics of styrene and ethylbenzene (B125841) by a mixed bacterial culture provides insight into the metabolic rates of similar compounds. nih.govresearchgate.net
Polymer Degradation:
The degradation of poly(this compound) in the environment is expected to be a slow process, similar to polystyrene. The primary mechanisms would be thermal degradation and photodegradation.
Thermal Degradation: The thermal degradation of polystyrene has been studied extensively. At temperatures above 300°C, the polymer chain undergoes scission, leading to the formation of styrene monomer, as well as dimers and trimers. researchgate.net The mechanism is understood to be a free-radical chain reaction that begins with a random scission of the polymer backbone. researchgate.netresearchgate.net Mechanistic modeling of polystyrene degradation has been performed to understand the evolution of molecular weight and the yields of various products. northwestern.eduepa.gov
Biodegradation: While generally considered non-biodegradable, some studies have shown limited biodegradation of polystyrene by certain organisms, such as mealworms (Tenebrio molitor). mdpi.com The proposed mechanism involves the ingestion of the polymer, followed by a decrease in its molecular weight and oxidation within the mealworm's gut. mdpi.com The presence of hydroperoxide, alcohol, and phenol (B47542) groups in the digested polystyrene suggests that radical oxidative reactions are taking place. mdpi.com
Table 1: Kinetic Parameters for the Biodegradation of Styrene and Ethylbenzene by a Mixed Bacterial Culture
Source: Adapted from studies on the biodegradation kinetics of styrene and ethylbenzene. nih.govresearchgate.net
Life Cycle Assessment Methodologies for Sustainable this compound Production and Polymerization (Academic Perspective)
Life Cycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, repair and maintenance, and disposal or recycling. ulisboa.pt For a compound like this compound, a "cradle-to-gate" LCA would assess the impacts from raw material acquisition to the point where the product leaves the factory gate.
From an academic perspective, a comprehensive LCA of this compound production and polymerization would involve the following key stages:
Goal and Scope Definition: This stage would define the purpose of the study, the functional unit (e.g., 1 kg of this compound produced), and the system boundaries.
Life Cycle Inventory (LCI): This involves compiling the inputs (e.g., raw materials, energy, water) and outputs (e.g., emissions to air, water, and soil; waste) for each process within the system boundaries.
Life Cycle Impact Assessment (LCIA): The LCI data is then used to evaluate the potential environmental impacts. This includes categories such as climate change, resource depletion, and particulate matter formation. ulisboa.pt
Furthermore, there is a growing interest in the production of "green" or bio-based styrenic polymers. styrolution-eco.com This involves using renewable feedstocks, which can lead to a significant reduction in the greenhouse gas footprint compared to fossil-fuel-based production. styrolution-eco.com An LCA of such bio-based alternatives would be crucial to quantify their environmental benefits.
Waste Valorization and Recycling Strategies for this compound-Containing Materials
The management of post-consumer plastic waste is a significant environmental challenge. For materials containing poly(this compound), valorization and recycling strategies would be essential for a circular economy approach.
Recycling Strategies:
Drawing parallels with polystyrene, two main recycling approaches are applicable:
Mechanical Recycling: This is the most common method for recycling plastics and involves processes such as grinding, washing, separating, drying, re-granulating, and compounding. youknowstyrene.org The basic structure of the polymer remains intact. While it is a mature technology with a lower carbon footprint, it can be hindered by contamination and the presence of other plastics in the waste stream. youknowstyrene.orgstyrolution-eco.com
Chemical Recycling (Advanced Recycling): This approach involves breaking down the polymer into its constituent monomers or other chemical building blocks. youknowstyrene.org For polystyrene, this can be achieved through processes like pyrolysis, which involves heating the plastic in the absence of oxygen. youtube.com The resulting styrene monomer can then be purified and used to produce new, high-quality polymers. youknowstyrene.orgyoutube.com Chemical recycling offers a promising solution for mixed and contaminated plastic waste that is not suitable for mechanical recycling. youknowstyrene.org
Waste Valorization:
Waste valorization refers to the process of converting waste materials into more valuable products. nrel.gov For poly(this compound)-containing materials, this could include:
Depolymerization: As mentioned under chemical recycling, the polymer can be broken down into its monomer, this compound. This monomer can then be repolymerized to create virgin-quality polymer, effectively closing the loop.
Conversion to Fuels and Chemicals: Through processes like pyrolysis and gasification, plastic waste can be converted into a range of products, including synthetic gas (syngas), oils, and other chemical feedstocks. youknowstyrene.org
The development of efficient and economically viable recycling and valorization technologies is a key area of research for improving the sustainability of styrenic polymers.
Table 2: Comparison of Recycling Methods for Styrenic Polymers
Source: Based on general knowledge of polymer recycling. youknowstyrene.orgstyrolution-eco.comyoutube.com
Future Research Directions and Emerging Trends in Trimethylstyrene Chemistry
Integration of Artificial Intelligence and Machine Learning in Trimethylstyrene Research
The synergy between artificial intelligence (AI) and polymer science is creating a paradigm shift from traditional, experience-driven research to a more efficient, data-driven approach. epo.org For this compound, this integration promises to accelerate the discovery and optimization of new materials and processes.
For instance, ML models can be trained on datasets encompassing various reaction conditions (e.g., catalyst type, temperature, solvent) to predict key outcomes of this compound polymerization, such as reaction rates, molecular weight, and polydispersity. researchgate.netdigitellinc.com Studies on related monomers like styrene (B11656) have demonstrated the feasibility of using ML to predict the entire molecular weight distribution of the resulting polymer. phantomsfoundation.com This capability would be invaluable for tailoring poly(this compound) (PTMS) for specific applications where precise material characteristics are critical.
A key area of future research will be the development of robust ML models that can accurately predict the reactivity ratios of this compound in copolymerizations. synthical.com This would enable the precise design of copolymers with desired monomer sequences and properties. The development of such predictive tools relies on the availability of comprehensive datasets.
Table 1: Potential AI/ML Applications in this compound Polymerization
| Application Area | Potential AI/ML Contribution | Expected Outcome |
| Kinetics Modeling | Prediction of polymerization rate constants under various conditions. | Accelerated optimization of reaction conditions for desired conversion rates. |
| Polymer Property Prediction | Forecasting of molecular weight, polydispersity, and glass transition temperature. | Tailoring of poly(this compound) with specific physical and thermal properties. |
| Copolymerization Design | Prediction of reactivity ratios with other monomers. | Design of novel copolymers with controlled microstructures and functionalities. |
High-throughput experimentation (HTE) allows for the rapid and parallel execution of a large number of experiments, generating vast datasets that are ideal for training ML models. mrs-j.orgnih.gov This approach can be applied to the synthesis and screening of this compound-based polymers and copolymers to explore a wide range of compositions and identify materials with desired properties. nih.gov
The integration of HTE with data-driven design creates a powerful workflow for materials discovery. nih.gov For example, a library of this compound copolymers could be synthesized in parallel, and their properties (e.g., thermal stability, mechanical strength) rapidly screened. The resulting data can then be used to train an ML model to identify structure-property relationships and guide the design of new materials with enhanced performance. nih.gov This approach is particularly relevant for developing novel biomaterials or materials for advanced composites where specific performance criteria must be met. nih.gov
Development of Novel Biologically-Inspired this compound Derivatives for Advanced Biomaterials (excluding direct clinical trials)
The unique properties of certain polymers can be harnessed to mimic biological systems, leading to the development of advanced biomaterials. nih.gov While research in this area for this compound is still nascent, preliminary studies suggest that functionalized polymers derived from TMS could have applications in the biomedical field.
Recent investigations have explored the use of this compound-derived polymers in drug delivery systems. Their biocompatibility and ability to form hydrogels make them interesting candidates for controlled release applications. The steric hindrance provided by the three methyl groups on the benzene (B151609) ring can influence the polymer's degradation rate and interaction with biological molecules, offering a means to tune its performance.
Future research will likely focus on the synthesis of novel, biologically-inspired this compound derivatives. This could involve incorporating functional groups that mimic biological recognition motifs or that can respond to physiological stimuli (e.g., pH, temperature). For example, the copolymerization of this compound with monomers containing biodegradable linkages or biocompatible segments could lead to the creation of novel materials for tissue engineering scaffolds or implantable devices. acs.orgepo.org The development of such materials will require a deep understanding of their biocompatibility and interaction with biological systems. nih.gov
Sustainable and Circular Economy Approaches for this compound Applications and End-of-Life Management
The increasing global focus on sustainability and the circular economy necessitates the development of polymers that can be effectively managed at the end of their life. mdpi.com For poly(this compound), this presents both challenges and opportunities.
Given its structural similarity to polystyrene, it is likely that poly(this compound) is also resistant to biodegradation. nih.govnih.gov This makes landfilling an undesirable end-of-life option. Therefore, research into recycling and upcycling strategies for PTMS is crucial.
One promising approach is chemical recycling, where the polymer is broken down into its constituent monomers or other valuable chemical feedstocks. mdpi.com Technologies developed for polystyrene recycling, such as dissolution in a specific solvent followed by purification and repolymerization, could potentially be adapted for poly(this compound). polystyvert.com Pyrolysis, a process that thermally decomposes the polymer in the absence of oxygen, is another avenue for converting waste PTMS into useful chemicals. youtube.com
Furthermore, the principles of circular economy can be applied to the design of this compound-based products. This includes designing for disassembly, which would facilitate the separation of PTMS components from other materials in a composite, and exploring the use of recycled PTMS in new products. The development of thermoplastic elastomers incorporating this compound could also contribute to a circular economy, as these materials can often be reprocessed. numberanalytics.com
Table 2: Potential End-of-Life Management Strategies for Poly(this compound)
| Strategy | Description | Potential Outcome |
| Chemical Recycling | Depolymerization to recover this compound monomer. | Closed-loop recycling to produce virgin-quality polymer. |
| Pyrolysis | Thermal decomposition into a mixture of hydrocarbons. | Production of fuels or chemical feedstocks. |
| Dissolution/Purification | Selective dissolution of the polymer to separate it from contaminants. | Recovery of high-purity polymer for reuse. |
| Design for Recycling | Incorporating design features that facilitate recycling at the end of product life. | Increased recycling rates and reduced waste. |
Exploration of this compound in Nanotechnology and Advanced Composite Materials
The unique properties of this compound, such as its steric bulk and potential for functionalization, make it an intriguing candidate for use in nanotechnology and advanced composite materials.
In nanotechnology, this compound can be used as a monomer in the synthesis of polymers for creating nanoparticles or functionalizing the surface of existing nanoparticles. sigmaaldrich.comdovepress.com For instance, polymers containing this compound could be designed to self-assemble into nanostructures with specific morphologies. sigmaaldrich.com The incorporation of this compound into polymer shells for encapsulating nanoparticles could enhance their stability and compatibility with other materials. nih.govrsc.org Research in this area could lead to the development of novel drug delivery systems, advanced sensors, or new catalytic materials. mdpi.comresearchgate.net
In the realm of advanced composites, this compound can be copolymerized with other monomers to create polymer matrices with tailored properties. numberanalytics.com The bulky trimethylsilyl (B98337) groups in a related monomer, poly(3,5-di(trimethylsilyl)styrene), have been shown to impart unusual thermal properties, suggesting that the methyl groups in this compound could also be used to enhance the thermal stability of composite materials. youtube.com The use of this compound in the polymer matrix of fiber-reinforced composites could improve the interfacial adhesion between the fibers and the matrix, leading to enhanced mechanical properties. google.comgoogleapis.com Future research will likely focus on the synthesis and characterization of poly(this compound)-based nanocomposites, exploring the effect of nanoparticle type and loading on the material's properties. nih.govresearchgate.net
Q & A
Q. How do substituent effects influence the electronic structure of this compound in electrophilic aromatic substitution reactions?
- Methodological Answer : Perform Hammett σ⁺ analyses to quantify substituent effects. Use computational tools (e.g., Gaussian) to map electrostatic potentials and frontier molecular orbitals. Experimental validation via nitration or sulfonation reactions shows meta-directing behavior, contrasting with styrene’s ortho/para preference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
